molecular formula C25H18ClFN4O2 B2405782 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide CAS No. 931697-07-3

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2405782
CAS No.: 931697-07-3
M. Wt: 460.89
InChI Key: LSENVMUEMDABOU-UHFFFAOYSA-N
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Description

2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18ClFN4O2 and its molecular weight is 460.89. The purity is usually 95%.
BenchChem offers high-quality 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O2/c26-17-7-4-8-19(11-17)28-23(32)15-31-25(33)21-14-30(13-16-5-2-1-3-6-16)22-10-9-18(27)12-20(22)24(21)29-31/h1-12,14H,13,15H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSENVMUEMDABOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H19ClFN2O2\text{C}_{22}\text{H}_{19}\text{Cl}\text{F}\text{N}_2\text{O}_2

Key Properties:

  • Molecular Weight : 392.85 g/mol
  • Solubility : Soluble in organic solvents like DMSO, with limited solubility in water.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound was evaluated against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

Cell LineIC50 Value (µM)Mechanism of Action
MCF70.01Induction of apoptosis
A5490.03Inhibition of cell proliferation
HCT1161.1Cell cycle arrest at SubG1/G1 phase

These results indicate a strong cytotoxic effect, particularly against MCF7 cells, suggesting that the compound may serve as a promising lead in cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineInhibition (%)
TNF-alpha75%
IL-662%

This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of the compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly at the G1 phase.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.

Study 1: Anticancer Efficacy

In a study conducted by Kumar et al., the efficacy of this compound was tested alongside standard chemotherapeutics. The results showed enhanced cytotoxicity when combined with doxorubicin, indicating a potential for synergistic effects .

Study 2: Inflammation Model

A model of acute inflammation was used to assess the anti-inflammatory properties of the compound. Results indicated a significant reduction in paw edema in rats treated with the compound compared to controls .

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